hMC1R Binding Affinity of ACTH (1-17) TFA Versus α-MSH
ACTH (1-17) exhibits high affinity for the human MC1 receptor with a Ki value of 0.21 ± 0.03 nM, which is marginally higher than the affinity of α-MSH (Ki = 0.13 ± 0.005 nM) measured under comparable assay conditions. Both compounds function as potent agonists at this receptor subtype, with ACTH (1-17) demonstrating an EC50 of 3.02 nM for adenylate cyclase activation in HEK293 cells expressing MC1R . The differential lies not in superior affinity but in the distinct receptor subtype selectivity profile that accompanies this high MC1R binding, as detailed in subsequent evidence items.
| Evidence Dimension | Binding affinity (Ki) at human MC1 receptor |
|---|---|
| Target Compound Data | Ki = 0.21 ± 0.03 nM |
| Comparator Or Baseline | α-MSH; Ki = 0.13 ± 0.005 nM |
| Quantified Difference | ACTH (1-17) Ki is approximately 1.6-fold higher (less potent binding) than α-MSH |
| Conditions | Radioligand competitive binding assay using human MC1R expressed in heterologous system |
Why This Matters
This data confirms that ACTH (1-17) is not a superior MC1R binder relative to α-MSH; procurement decisions must instead be based on its differentiated MCR subtype selectivity pattern and distinct C-terminal structural features that enable MC3R/MC4R activation in analog development contexts.
